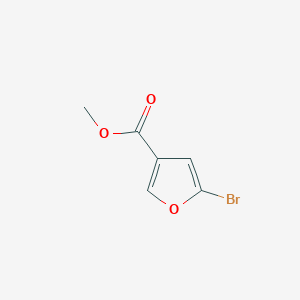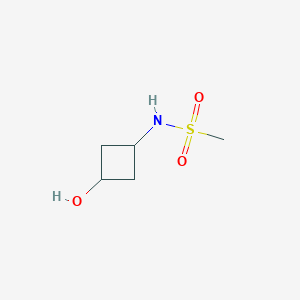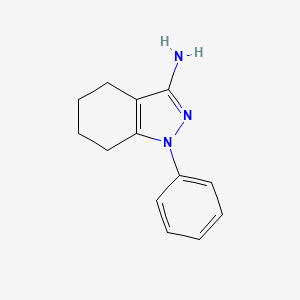
1H-imidazol-2-yl(thiophen-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-imidazol-2-yl(thiophen-2-yl)methanol is a heterocyclic compound that combines the structural features of imidazole and thiophene rings. Imidazole is a five-membered ring containing two nitrogen atoms, while thiophene is a five-membered ring containing one sulfur atom. The combination of these two rings in a single molecule imparts unique chemical and biological properties to this compound.
Wirkmechanismus
Target of Action
Imidazole derivatives, which include 1h-imidazol-2-yl(thiophen-2-yl)methanol, have been reported to show a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, including binding to active sites, altering protein conformation, and modulating enzymatic activity . The exact nature of these interactions likely depends on the specific structure and properties of the this compound molecule .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that this compound affects multiple pathways . These could potentially include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it is likely that the compound induces a variety of effects at the molecular and cellular levels . These could potentially include alterations in enzyme activity, changes in protein conformation, modulation of receptor signaling, and impacts on cell growth and survival .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence the compound’s interactions with its targets and its overall biological activity .
Vorbereitungsmethoden
The synthesis of 1H-imidazol-2-yl(thiophen-2-yl)methanol typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of thiophene-2-carbaldehyde with imidazole in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Chemischer Reaktionen
1H-imidazol-2-yl(thiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazole or thiophene rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions. Common reagents include halogens, alkyl halides, and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-imidazol-2-yl(thiophen-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: It is used in the development of new materials with specific electronic, optical, or mechanical properties. Its incorporation into polymers and other materials can enhance their performance.
Vergleich Mit ähnlichen Verbindungen
1H-imidazol-2-yl(thiophen-2-yl)methanol can be compared with other similar compounds, such as:
1H-imidazol-2-yl(phenyl)methanol: This compound has a phenyl ring instead of a thiophene ring. It exhibits different chemical reactivity and biological activities due to the absence of sulfur.
1H-imidazol-2-yl(pyridin-2-yl)methanol: This compound contains a pyridine ring, which introduces nitrogen into the aromatic system. It has different electronic properties and can form different types of interactions with biological targets.
1H-imidazol-2-yl(furan-2-yl)methanol: This compound has a furan ring, which contains oxygen. It exhibits different chemical and biological properties compared to the thiophene analog.
The uniqueness of this compound lies in its combination of imidazole and thiophene rings, which imparts distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
IUPAC Name |
1H-imidazol-2-yl(thiophen-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c11-7(6-2-1-5-12-6)8-9-3-4-10-8/h1-5,7,11H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSWKNKGXXCQEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=NC=CN2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3,4-dimethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2697548.png)
![3-(1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B2697549.png)

![5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2697552.png)



![Allyl 1,3,7-trimethyl-5-(3-methylthiophen-2-yl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2697561.png)
![2-({6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2697563.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide](/img/structure/B2697565.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2697568.png)


